Boron trifluoride

Description

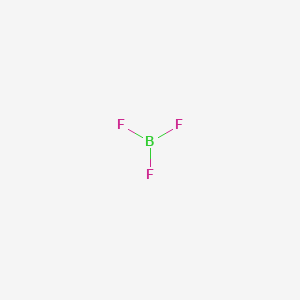

Structure

2D Structure

Properties

IUPAC Name |

trifluoroborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BF3/c2-1(3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEOIRVLGSZEPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BF3 | |

| Record name | BORON TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | boron trifluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Boron_trifluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041677 | |

| Record name | Boron trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

67.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Boron trifluoride is a colorless gas with a pungent odor. It is toxic by inhalation. It is soluble in water and slowly hydrolyzed by cold water to give off hydrofluoric acid, a corrosive material. Its vapors are heavier than air. Prolonged exposure of the containers to fire or heat may result in their violent rupturing and rocketing., Gas or Vapor, Colorless gas with a pungent, suffocating odor; Note: Forms dense white fumes in moist air. Shipped as a nonliquefied compressed gas; [NIOSH] Vapor density = 2.34 (heavier than air); [Burke, p. 100], COLOURLESS COMPRESSED GAS WITH PUNGENT ODOUR. FORMS WHITE FUMES IN MOIST AIR., Colorless gas with a pungent, suffocating odor., Colorless gas with a pungent, suffocating odor. [Note: Forms dense white fumes in moist air. Shipped as a nonliquefied compressed gas.] | |

| Record name | BORON TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Borane, trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron trifluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/313 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BORON TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORON TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/615 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Boron trifluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0062.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-148 °F at 760 mmHg (NIOSH, 2023), -99.9 °C, -100 °C, -148 °F | |

| Record name | BORON TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORON TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/615 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Boron trifluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0062.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

106 % (in cold H2O) (NIOSH, 2023), Solubility in water: 332 g/100 g at 0 °C; some hydrolysis occurs to form fluoboric and boric acids, Soluble in cold water, hydrolyzes in hot water, Soluble in concentrated sulfuric acid and most organic solvents, Soluble in concentrated nitric acid, benzene, dichlorobenzene, chloroform, carbon tetrachloride, carbon disulfide, Solubility in anhydrous sulfuric acid: 1.94 g/100 g; soluble in most saturated and halogenated hydrocarbons and in aromatic compounds, Solubility in water: reaction, 106% (in cold H2O) | |

| Record name | BORON TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Boron trifluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0062.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.6 (EPA, 1998) - Denser than water; will sink, 1.57 at -100.4 °C/4 °C (liquid); 3.07666 g/L (gas at STP), Density: 2.772 g/L, 1.6, 2.38(relative gas density) | |

| Record name | BORON TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/615 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Boron trifluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0062.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.4 (EPA, 1998) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 2.4, 2.38 | |

| Record name | BORON TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORON TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/615 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

760 mmHg at -149.26 °F Liquid (EPA, 1998), Vapor pressure: 1 Pa at -173.9 °C (solid); 10 Pa at -166.0 °C (solid); 100 Pa at -156.0 °C (solid); 1 kPa at -143.0 °C (solid); 10 kPa at -125.9 °C; 100 kPa at -101.1 °C, 4874 kPa (3.656X10+4 mm Hg) at 260 K (-13.2 °C), >50 atm | |

| Record name | BORON TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/615 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Boron trifluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0062.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Common impurities in BF3 include air, silicon tetrafluoride, and sulfur dioxide., 1.0% nitrogen; <0.006% sulfur dioxide; <0.0006% ferric oxide; <0.003% silicon dioxide; traces of oxygen. | |

| Record name | BORON TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS No. |

7637-07-2, 20654-88-0 | |

| Record name | BORON TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Boron trifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7637-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boron trifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007637072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borane-11B, trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020654880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron trifluoride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/boron-trifluoride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Borane, trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boron trifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BORON TRIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JGD48PX8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BORON TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORON TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/615 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borane, trifluoro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/ED22B6B8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-196.1 °F (EPA, 1998), -126.8 °C, -127 °C, -196 °F | |

| Record name | BORON TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON TRIFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0231 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BORON TRIFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/615 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Boron trifluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0062.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Lewis Acidity of Boron Trifluoride: Fundamental Investigations and Theoretical Frameworks

Comparative Lewis Acidity within Boron Trihalide Series (BF₃ < BCl₃ < BBr₃ < BI₃): Experimental Observations and Elucidation

Experimental evidence consistently demonstrates that boron trifluoride is the weakest Lewis acid among the boron trihalides when reacting with strong Lewis bases. unlp.edu.arnih.gov This trend is counterintuitive, as the high electronegativity of fluorine would be expected to make the boron center in BF₃ the most electron-deficient and thus the strongest Lewis acid. unlp.edu.arpw.live However, direct measurements of reaction thermodynamics and spectroscopic analyses of the resulting adducts confirm the reversed order of acidity. researchgate.net

A primary method for quantifying Lewis acidity is the measurement of the enthalpy of adduct formation (ΔH) with a reference Lewis base. libretexts.org More negative enthalpy values indicate a stronger interaction and thus a more stable adduct, signifying greater Lewis acidity. researchgate.net Calorimetric studies consistently show that the exothermicity of adduct formation with various bases increases down the halogen group. For example, the enthalpies of formation for the reaction between boron trihalides and trimethylamine (B31210) become progressively more negative from BF₃ to BBr₃, indicating that the BBr₃ adduct is the most stable. researchgate.net This trend directly supports the acidity order BF₃ < BCl₃ < BBr₃. acs.orgdoubtnut.com

Table 1: Enthalpies of Adduct Formation (-ΔH in kJ/mol) for Boron Trihalides with Ammonia (B1221849) (NH₃) Note: Values are compiled from various computational and experimental sources and represent the general trend.

| Lewis Acid | Reaction Enthalpy (-ΔH) with NH₃ (kJ/mol) |

|---|---|

| This compound (BF₃) | ~58 - 74 |

| Boron trichloride (B1173362) (BCl₃) | ~109 - 120 |

| Boron tribromide (BBr₃) | ~118 - 124 |

Spectroscopic techniques provide further insight into the relative strengths of Lewis acid-base interactions. Infrared (IR) spectroscopy can monitor changes in the vibrational frequencies of the Lewis base upon adduct formation. researchgate.net For instance, in the formation of dimethylamine-boron trihalide complexes, the N-H stretching frequency undergoes a red shift (moves to a lower frequency). researchgate.net The magnitude of this shift correlates with the strength of the Lewis acid; a larger shift indicates a stronger B-N bond. Studies show the N-H stretching frequency in I₃BNH(CH₃)₂ is lower than in F₃BNH(CH₃)₂, confirming that BI₃ is a stronger Lewis acid than BF₃. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool. The Gutmann-Beckett method uses the change in the ³¹P NMR chemical shift of triethylphosphine (B1216732) oxide (Et₃PO) upon complexation with a Lewis acid to determine a quantitative measure of acidity known as the Acceptor Number (AN). maynoothuniversity.ie A larger downfield shift corresponds to a stronger Lewis acid. These measurements confirm the established acidity trend for the boron trihalides. maynoothuniversity.ie

Theoretical Postulations and Computational Analysis of Lewis Acidity

To explain the experimentally observed trend, various theoretical models have been proposed and refined through computational analysis. Modern density functional theory (DFT) calculations have been instrumental in moving beyond classical explanations to provide a more nuanced understanding. unlp.edu.arresearchgate.net

The classical explanation for the low acidity of BF₃ invokes π-backbonding. pw.livenih.gov This model posits that the filled p-orbitals on the highly electronegative fluorine atoms donate electron density back to the vacant p-orbital on the boron atom. pw.livebyjus.com This interaction is considered most effective between the 2p orbitals of boron and fluorine due to their similar size and energy, leading to a significant B-F double bond character. pw.live This internal stabilization would reduce the electron deficiency of the boron center, thereby decreasing its affinity for an external Lewis base. nih.gov

However, numerous computational studies have challenged this simple explanation. nih.govnih.govresearchgate.net Some calculations suggest that the p(π)-p(π) overlap and the resulting π population at the boron center are actually smaller for BF₃ than for BCl₃. nih.govacs.org Furthermore, the concept of π-backbonding as the dominant factor fails to explain the reversal of the acidity trend observed with weak Lewis bases. nih.govacs.org Modern analyses suggest that the energy required to break this π-bond upon pyramidalization during adduct formation is only one part of a more complex picture, with other factors like σ-bonding and electrostatic repulsion playing crucial roles. nih.govresearchgate.net The weakening of the B-X σ-bonds from BF₃ to BI₃ is now considered a primary reason for the decreasing energy required for pyramidalization, which in turn favors adduct formation with heavier halides. researchgate.net

More recent theoretical treatments focus on other electronic properties. The electron affinity (EA) of the Lewis acid, which is its ability to accept an electron, is a key factor. unlp.edu.arresearchgate.net Experimental measurements and calculations show that the electron affinities of the boron trihalides increase in the order BF₃ < BCl₃ < BBr₃. unlp.edu.arresearchgate.net This trend parallels the observed Lewis acidity, suggesting that the greater ability of the heavier boron trihalides to accommodate an incoming electron pair contributes to their stronger acidity. unlp.edu.ar

The polarizability of the boron center is also a critical factor. acs.orgacs.org As the halogen atoms become larger and less electronegative (from F to I), the boron center becomes more polarizable. This means its electron cloud can be more easily distorted upon the approach of a Lewis base, facilitating the formation of the dative bond. While the localizability of the reactive unoccupied orbital on the boron atom is similar across the series, the increased polarizability of boron in the heavier trihalides enhances its electrophilicity and contributes to the stronger acid-base interaction. acs.orgacs.orgcapes.gov.br

From a frontier molecular orbital (FMO) perspective, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the Lewis acid is a direct indicator of its strength. A lower LUMO energy signifies a better electron acceptor. chemrxiv.orgaskfilo.com Computational studies consistently show that the LUMO energy of the boron trihalides decreases significantly down the group: E(LUMO) of BF₃ > BCl₃ > BBr₃ > BI₃. unlp.edu.archemrxiv.orgaskfilo.com This lower-lying LUMO in the heavier halides leads to a smaller energy gap between the acid's LUMO and the base's Highest Occupied Molecular Orbital (HOMO), resulting in a stronger, more stabilizing orbital interaction upon adduct formation. nih.govchemrxiv.org This trend in LUMO energy is now considered a primary driver of the observed Lewis acidity order. unlp.edu.archemrxiv.org The contribution of the boron p(π) atomic orbital to the LUMO is nearly constant across the series, but the halogen contribution decreases, making the LUMO more localized on the boron center for the heavier halides and thus more accessible for bonding with a Lewis base. unlp.edu.ar

Limitations of Electronegativity-based Predictions for Lewis Acidity Trend

A simplistic prediction based on the high electronegativity of fluorine would suggest that this compound (BF₃) should be the strongest Lewis acid among the boron trihalides (BX₃). This is because the highly electronegative fluorine atoms would be expected to withdraw electron density most effectively from the boron center, making it more electron-deficient and thus a better electron pair acceptor. However, experimental evidence and advanced theoretical studies reveal a contrary trend: the Lewis acidity increases down the group, from BF₃ to BBr₃ (BF₃ < BCl₃ < BBr₃). unlp.edu.arnih.govacs.org This discrepancy highlights the limitations of using electronegativity alone to predict chemical reactivity in this context.

Several factors contribute to this reversed acidity trend, challenging the straightforward electronegativity argument:

π-Backbonding: The most widely cited explanation involves the concept of π-backbonding. In the planar BF₃ molecule, the boron atom has a vacant p-orbital, and the fluorine atoms have filled p-orbitals. This allows for the donation of electron density from the fluorine p-orbitals to the empty boron p-orbital, creating a partial π-bond. nih.gov This delocalization of electrons strengthens the B-F bond and reduces the electron deficiency of the boron atom, thereby decreasing its Lewis acidity. The extent of this π-backbonding is most effective with fluorine due to the similar size and energy of the boron 2p and fluorine 2p orbitals. As the halogen size increases (Cl, Br), the orbital overlap becomes less effective, leading to weaker π-backbonding and a more electron-deficient boron center, thus increasing Lewis acidity. wikipedia.org

Ionic Character and Electrostatic Repulsion: An alternative and complementary explanation focuses on the ionic character of the B-X bonds and electrostatic forces. As the electronegativity of the halogen increases, the ionicity of the B-X bond also increases. nih.govacs.org This leads to greater partial positive charge on the boron atom in BF₃ compared to BCl₃ or BBr₃. While this would seem to enhance Lewis acidity, it also increases the electrostatic repulsion between the incoming Lewis base and the partial negative charges on the fluorine atoms. Furthermore, upon forming an adduct, the increased ionicity in the B-F bonds leads to greater repulsive energy, which destabilizes the resulting complex. This repulsive force is a key factor behind the observed acidity trend. nih.govacs.org

Therefore, the Lewis acidity of this compound is not governed solely by the inductive effect of the electronegative fluorine atoms but is a complex interplay of π-backbonding, electrostatic interactions, and the energetic cost of geometric reorganization.

Loss of Planarity and Pyramidalization upon Adduct Formation

The this compound molecule, in its free state, possesses a trigonal planar geometry with D₃h symmetry. byjus.com The boron atom is sp² hybridized, and the F-B-F bond angles are 120°. byjus.comunacademy.com This planarity is a key feature of the molecule.

Lewis Acid-Base Interactions of this compound: Mechanistic and Structural Insights

The interaction of this compound with Lewis bases is a cornerstone of its chemistry, leading to the formation of stable addition products known as adducts. wikipedia.orgquora.com These interactions are characterized by the donation of a lone pair of electrons from the Lewis base to the electron-deficient boron atom of BF₃. quora.com The study of these interactions provides fundamental insights into reaction mechanisms, chemical bonding, and the factors that control molecular structure and stability.

Electron Pair Acceptance Mechanisms and Boron Hybridization State Changes

In its ground state, the boron atom in BF₃ has three valence electrons and is sp² hybridized, leaving a vacant 2p orbital perpendicular to the molecular plane. byjus.comallen.in This empty p-orbital is the primary site for Lewis acid activity. vaia.com When a Lewis base, such as ammonia (NH₃) with its lone pair of electrons on the nitrogen atom, approaches BF₃, an interaction occurs.

The mechanism involves the donation of the lone pair from the nitrogen atom into the vacant p-orbital of the boron atom. doubtnut.comquora.com This forms a new coordinate covalent bond (or dative bond) between the nitrogen and boron atoms. doubtnut.com

This process of electron pair acceptance induces a fundamental change in the electronic structure of the boron atom. To form four single bonds (three to fluorine and one to the Lewis base), the hybridization of the boron atom changes from sp² to sp³. doubtnut.comyoutube.com This rehybridization results in a corresponding change in molecular geometry around the boron center, from trigonal planar to tetrahedral. doubtnut.com The original F-B-F bond angles of 120° are compressed to approximately the tetrahedral angle (109.5°) in the resulting adduct.

Table 1: Hybridization and Geometry Changes in BF₃ upon Adduct Formation Data sourced from multiple references. byjus.comdoubtnut.comallen.inyoutube.com

| Property | Free BF₃ Molecule | BF₃ in Adduct (e.g., H₃N-BF₃) |

|---|---|---|

| Boron Hybridization | sp² | sp³ |

| Geometry around Boron | Trigonal Planar | Tetrahedral |

| F-B-F Bond Angle | 120° | ~109.5° |

Factors Governing Adduct Stability and Electronic Perturbations

Key factors influencing adduct stability include:

Strength of the Lewis Base: A stronger Lewis base, which has a greater tendency to donate its electron pair, will generally form a more stable adduct. youtube.com

Reorganization Energy: As mentioned previously, the energy required to distort the planar BF₃ into a pyramidal geometry must be overcome. acs.org A higher reorganization energy leads to a less stable adduct. This is a primary reason for the lower-than-expected acidity of BF₃.

Electrostatic and Orbital Interactions: The stability of the adduct is determined by the balance between attractive electrostatic forces, stabilizing orbital interactions (the formation of the new bond), and the destabilizing Pauli repulsion and reorganization energy. nih.gov

Solvation Effects: In solution, the interaction of the solvent with both the Lewis base and the resulting adduct can significantly influence the measured stability. Specific interactions, such as hydrogen bonding with the solvent, can alter the enthalpy of adduct formation. nih.govnih.govpreprints.org For example, studies in dichloromethane (B109758) (DCM) show that specific hydrogen bonding between DCM and both the base and the adduct plays a crucial role in the thermodynamics. nih.govnih.gov

The formation of the adduct leads to significant electronic perturbations throughout the complex. The donation of electrons into the BF₃ moiety increases the electron density on the boron and, to a lesser extent, the fluorine atoms. This charge transfer is a defining electronic feature of the Lewis acid-base interaction. nih.gov

Coordination Chemistry of Boron Trifluoride Adducts and Complexes

Synthesis and Characterization of Boron Trifluoride Adducts with Diverse Lewis Bases

The formation of a this compound adduct involves the donation of a lone pair of electrons from a Lewis base to the empty orbital of the boron atom in BF₃, forming a coordinate covalent bond. libretexts.orgunacademy.com This process results in the formation of a new, larger compound known as a Lewis acid-base complex or adduct. libretexts.org

Adducts with Oxygen-Containing Lewis Bases (e.g., Ethers, Water, Carbonyl Compounds, Hydroxylamines)

This compound readily forms adducts with a variety of oxygen-containing Lewis bases. softbeam.net A classic example is the adduct with diethyl ether, BF₃·O(C₂H₅)₂, which is a commonly used liquid source of BF₃ in the laboratory. wikipedia.org The synthesis of such adducts can often be achieved by direct reaction of gaseous BF₃ or its etherate with the corresponding oxygen-containing compound. researchgate.net For instance, trimethyl phosphate (B84403) this compound (TMP-BF) can be synthesized by dissolving this compound etherate in hexane (B92381) and then adding trimethyl phosphate, leading to the precipitation of the complex. daneshyari.com

The interaction of BF₃ with water leads to the formation of an aquo adduct, H₂O-BF₃, which can then undergo further reaction. chemeurope.com Ab initio calculations have been employed to study the complexes of BF₃ with various formyl compounds like formaldehyde (B43269) (H₂CO), acetaldehyde (B116499) (CH₃CHO), and formyl fluoride (B91410) (HCOF). scielo.org.za These studies reveal that the HCO group of the base is typically coplanar with one of the B-F bonds of BF₃. scielo.org.za

The strength of the interaction between BF₃ and oxygen-containing bases can vary significantly. For example, while diethyl ether forms a stable complex, experimental and computational studies have shown a much weaker interaction with bis(2,2,2-trifluoroethyl) ether and essentially no interaction with perfluorodiethyl ether under similar conditions. nasa.gov This difference is attributed to the electron-withdrawing effect of the fluorine substituents on the ether, which reduces the electron density on the oxygen atom. nasa.gov

Adducts with Nitrogen-Containing Lewis Bases (e.g., Amines, Pyridine, Hydroxylamines, Oligopyrroles)

Nitrogen-containing compounds are excellent Lewis bases and readily form stable adducts with this compound. ntu.edu.sg The reaction between ammonia (B1221849) (NH₃) and BF₃ is a textbook example of Lewis acid-base adduct formation, resulting in the compound H₃N·BF₃. libretexts.orgunacademy.com In this adduct, the nitrogen atom donates its lone pair of electrons to the boron atom. unacademy.comjove.com

Pyridine and its derivatives also form well-characterized adducts with BF₃. Pyridine this compound (PBF) has been synthesized and studied for its potential application as an electrolyte additive in lithium-ion batteries. researchgate.netdaneshyari.com The synthesis of N-heterocyclic-BF₃ adducts, such as those with pyrazine (B50134) and 4,4'-dipyridyl, has also been reported. researchgate.net These adducts are often redox-active and have been characterized using various spectroscopic techniques. researchgate.net

The coordination of BF₃ to more complex nitrogen-containing systems like formazanate ligands has also been explored. These boron difluoride adducts of formazanate ligands can have their physical and electronic properties modulated through protonation and coordination to other metals. uwo.ca

Adducts with Sulfur-Containing Lewis Bases (e.g., Sulfoxides, Thioethers)

This compound also forms adducts with sulfur-containing Lewis bases. google.com The interaction of BF₃ with thioethers, for example, has been studied. In the reaction of BH₃ with (CH₃)₂S, the sulfur atom donates an electron pair to the boron atom, forming the adduct H₃B:S(CH₃)₂. pressbooks.pub While this example involves borane (B79455) (BH₃), it illustrates the general principle of Lewis acid-base interaction that also applies to BF₃.

Research has also been conducted on the coordination of boron trihalides with thioureas. rsc.org Studies on these adducts aim to determine whether the coordination occurs at the nitrogen or the sulfur atom. rsc.org

Coordination with Carbon Monoxide and Other Weak Donors

While strong Lewis bases readily form stable adducts with BF₃, weaker donors like carbon monoxide (CO) can also coordinate. The formation of a van der Waals complex between this compound and carbon monoxide has been studied in liquefied argon using infrared spectroscopy. acs.org Boron monofluoride (BF), which is isoelectronic with CO, also acts as a ligand for transition metals, though it is unstable in its free form. wikipedia.org

Boron-Transition-Metal Complexes and Multi-bond Formation

The interaction of this compound extends to the realm of transition metal chemistry. Transition metal-boron based complexes were first reported in the early 1960s. nih.gov More recently, the oxidative addition of this compound to a transition-metal complex, specifically [(Cy₃P)₂Pt], has been demonstrated. researchgate.net This reaction leads to the formation of a product with a platinum-boron bond, trans-[(Cy₃P)₂Pt(BF₂)(FBF₃)]. researchgate.net

The study of boron-centered ligands and their transition metal complexes is an active area of research, with a focus on their synthesis, structural features, and reactivity. researchgate.net Theoretical studies have also explored the reaction of transition metal atoms with BF₃, predicting the formation of complexes with boron-transition metal triple bonds, such as FB≡MF₂. amazonaws.com

Advanced Structural and Spectroscopic Analysis of Adducts

A variety of advanced analytical techniques are employed to characterize this compound adducts and elucidate their structural and electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy is used to observe changes in vibrational frequencies upon adduct formation. For instance, the formation of the BF₃-diethyl ether complex is indicated by new absorptions in the IR spectrum corresponding to the B-F stretching vibrations of the coordinated BF₃ moiety. nasa.gov Shifts in the vibrational frequencies of the Lewis base upon coordination also provide evidence of adduct formation. nasa.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles within the adduct. researchgate.net For example, the crystal structure of the reaction product of a tetramethylquinoxaline-BF₃ adduct with water revealed the formation of the BF₄⁻ counterion. researchgate.net

Computational Methods: Ab initio and density functional theory (DFT) calculations are powerful tools for studying the structures, energies, and bonding of BF₃ adducts. scielo.org.zamdpi.com These calculations can predict optimized geometries, interaction energies, and changes in charge distribution upon complexation. scielo.org.za For example, calculations have been used to compare the Lewis acidity of the boron trihalides and to understand the nature of the bonding in BF₃ and its complexes. chemeurope.com

Data Tables

Table 1: Selected this compound Adducts and Their Synthesis/Characterization

| Adduct | Lewis Base Type | Synthesis/Characterization Highlights |

| BF₃·O(C₂H₅)₂ | Oxygen (Ether) | Commonly used liquid source of BF₃; formed by direct reaction. wikipedia.org |

| TMP-BF | Oxygen (Phosphate) | Synthesized from BF₃·O(C₂H₅)₂ and trimethyl phosphate. daneshyari.com |

| H₃N·BF₃ | Nitrogen (Amine) | Classic example of Lewis acid-base adduct formation. libretexts.orgunacademy.com |

| Pyridine-BF₃ (PBF) | Nitrogen (Pyridine) | Studied as an electrolyte additive in batteries. researchgate.netdaneshyari.com |

| trans-[(Cy₃P)₂Pt(BF₂)(FBF₃)] | Transition Metal | Formed by oxidative addition of BF₃ to a platinum complex. researchgate.net |

| BF₃·CO | Weak Donor (CO) | A van der Waals complex studied by IR spectroscopy in liquefied argon. acs.org |

Table 2: Spectroscopic Data for Selected this compound Adducts

| Adduct | Spectroscopic Technique | Key Findings |

| N-Heterocyclic-BF₃ adducts | ¹¹B and ¹⁹F NMR | Chemical shifts confirm adduct formation. chemrxiv.org |

| BF₃·O(C₂H₅)₂ | IR Spectroscopy | New absorptions for B-F stretching vibrations of coordinated BF₃. nasa.gov |

| TMQ-(BF₃) reaction product | X-ray Crystallography | Revealed the formation of the BF₄⁻ counterion. researchgate.net |

Vibrational Spectroscopy (e.g., Matrix-Isolation Infrared Spectroscopy) for Conformational and Bonding Studies

Vibrational spectroscopy, particularly when combined with matrix-isolation techniques, is a powerful tool for investigating the structures and bonding of this compound adducts. By trapping BF₃ and a Lewis base in an inert gas matrix at cryogenic temperatures (e.g., 20 K), researchers can study the resulting complexes in an environment that minimizes intermolecular interactions. rsc.org

This method allows for the detailed analysis of the vibrational modes of the adducts. The formation of a coordinate bond between the boron atom of BF₃ and a donor atom from the Lewis base leads to characteristic shifts in the vibrational frequencies of both molecules. For instance, in the BF₃·H₂O complex, new absorption bands corresponding to the B-O stretching and other vibrational modes of the adduct appear, while the vibrational frequencies of the B-F bonds in BF₃ and the O-H bonds in water are perturbed. rsc.org

Systematic studies have been conducted on a variety of BF₃ complexes with different electron donors, including carbon monoxide (CO), sulfur dioxide (SO₂), ammonia (NH₃), and dimethyl ether ((CH₃)₂O). acs.org In the case of the BF₃·N₂O complex, infrared spectroscopy has been used to identify and characterize the 1:1 molecular complex. researchgate.net The observed wavenumber shifts provide valuable data that can be compared with theoretical predictions to confirm the structure and understand the nature of the intermolecular interaction. acs.orgresearchgate.net

For example, a study on the BF₃·H₂O complex identified several absorption bands of the 1:1 adduct. These assignments were corroborated by ab initio molecular-orbital calculations, which predicted the wavenumbers and intensities of the fundamental bands of the complex. rsc.org This combined experimental and theoretical approach is crucial for accurately interpreting the vibrational spectra and gaining a deeper understanding of the bonding in these donor-acceptor complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Adduct Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for characterizing the structure and dynamics of this compound adducts in solution. By analyzing the chemical shifts and coupling constants of various nuclei, such as ¹H, ¹¹B, and ¹⁹F, researchers can obtain detailed information about the electronic environment and connectivity of atoms within the adducts. researchgate.netchemrxiv.org

For instance, low-temperature ¹H and ¹⁹F NMR spectroscopy has been used to confirm the formation of the simple donor-acceptor complex H₂O → BF₃ in acetone (B3395972) solutions. researchgate.net The observation of proton-fluorine coupling provides definitive evidence for the formation of the B-O bond. researchgate.net

In studies of more complex systems, such as the adducts formed between BF₃ and N-heterocycles, NMR is used to structurally characterize the new compounds. researchgate.netchemrxiv.org The ¹¹B NMR chemical shift is particularly sensitive to the coordination number and geometry of the boron atom, while ¹⁹F NMR provides information about the fluorine atoms in the BF₃ moiety. For example, the formation of adducts like Py-(BF₃)₂, Q-(BF₃)₂, and TMQ-(BF₃) has been confirmed through detailed ¹H, ¹¹B, and ¹⁹F NMR analysis. researchgate.netchemrxiv.org

NMR is also a powerful tool for studying dynamic processes such as halide exchange reactions. In solutions containing different boron trihalide adducts, NMR can be used to detect the formation of mixed halide adducts. For example, in a mixture of dimethyl ether-boron trifluoride (Me₂O·BF₃) and dimethyl ether-boron trichloride (B1173362) (Me₂O·BCl₃), ¹⁹F and ¹H NMR spectra reveal the presence of mixed adducts like Me₂O·BF₂Cl and Me₂O·BFCl₂. rsc.org The chemical shifts and coupling constants for these mixed species can be determined, providing insight into the distribution of halogens around the boron atom. rsc.org

Below is a table summarizing the NMR parameters for some dimethyl ether-boron trihalide adducts:

| Adduct | ¹H Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) | ¹¹B Chemical Shift (δ, ppm) | ¹¹B-¹⁹F Coupling Constant (J, Hz) |

| Me₂O·BF₃ | 3.96 | 158.2 | 11.3 | - |

| Me₂O·BF₂Cl | 4.04 | 132.6 | 7.2 | 27.0 |

| Me₂O·BFCl₂ | 4.16 | 116.2 | 3.0 | 53.8 |

| Me₂O·BCl₃ | 4.34 | - | 0.0 | - |

| Me₂O·BF₂Br | 4.05 | 123.9 | - | 37.8 |

| Me₂O·BFBr₂ | 4.21 | 103.3 | 14.8 | 76.1 |

| Me₂O·BBr₃ | 4.46 | - | 4.1 | - |

| Me₂O·BCl₂Br | 4.36 | - | 9.0 | - |

| Me₂O·BClBr₂ | 4.40 | - | - | - |

| Me₂O·BFClBr | 4.18 | 109.7 | - | 66.5 |

Data sourced from rsc.org. Chemical shifts for ¹H are relative to tetramethylsilane, ¹⁹F relative to CFCl₃, and ¹¹B relative to Me₂O·BCl₃.

Quantum-Chemical Simulations for Predicting Adduct Structures, Interaction Energies, and Spectral Properties

Quantum-chemical simulations are a powerful complement to experimental techniques in the study of this compound adducts. These computational methods allow for the prediction of molecular structures, interaction energies, and spectral properties, providing a deeper understanding of the nature of the bonding and the factors that govern adduct formation. scielo.org.zaacs.org

Ab initio molecular orbital theory and density functional theory (DFT) are commonly employed to model these systems. scielo.org.zaacs.org These calculations can predict the geometries of the adducts, including bond lengths and angles, with a high degree of accuracy. For example, calculations on the BF₃·N₂ complex predicted an axial structure with a B···N distance of 252.3 pm and an FBN angle of 91.6°. acs.org

Simulations can also provide valuable information about the energetics of adduct formation. The interaction energy, which is a measure of the strength of the donor-acceptor bond, can be calculated. For the BF₃·N₂ complex, the interaction energy was calculated to be -5.130 kJ mol⁻¹, after correcting for the distortion energy of the BF₃ fragment. acs.org

Furthermore, quantum-chemical methods can be used to predict vibrational spectra. The calculated vibrational frequencies and their shifts upon complex formation can be compared with experimental data from techniques like matrix-isolation infrared spectroscopy to confirm the assignments of spectral features and to validate the computational model. acs.orgresearchgate.net For instance, in a study of the HCN-BF₃ complex, various DFT methods were evaluated for their ability to predict vibrational frequencies, with methods like B3PW91 showing good agreement with experimental data. acs.org

A systematic study of BF₃ complexes with various linear nitrogen donors, such as N₂, NCH, and NCCCH, used ab initio calculations to predict structures, energetics, and electronic properties. acs.org The table below summarizes some of the computed properties for these complexes.

| Complex | B···N Distance (pm) | Interaction Energy (kJ mol⁻¹) |

| BF₃·N₂ | 252.3 | -5.130 |

| BF₃·NCH | - | - |

| BF₃·NCCCH | - | - |

Data sourced from acs.org. Note: Specific values for BF₃·NCH and BF₃·NCCCH interaction energies and bond distances were not provided in the snippet.

These computational approaches are essential for interpreting experimental results and for exploring the properties of adducts that may be difficult to study experimentally. They provide a theoretical framework for understanding the structure-property relationships in the coordination chemistry of this compound.

Halide Exchange Reactions and Formation of Mixed Halide Adducts

This compound participates in rapid halide exchange reactions with other boron trihalides, such as boron trichloride (BCl₃) and boron tribromide (BBr₃). This process leads to the formation of mixed boron halide species, for example, BF₂Cl and BCl₂F. wikipedia.orgchemeurope.com Due to the facility of this exchange, isolating the pure mixed halides is not feasible. wikipedia.orgchemeurope.com

The general reaction for this exchange can be represented as: BF₃ + BCl₃ ⇌ BF₂Cl + BCl₂F wikipedia.orgchemeurope.com

These exchange reactions also occur within adducts of boron trihalides. For instance, when dimethyl ether adducts of different boron trihalides are mixed in a methylene (B1212753) chloride solution, halogen exchange readily occurs to form adducts of the mixed boron trihalides. rsc.org These mixed adducts can be detected and characterized by NMR spectroscopy. rsc.org

In the trimethylamine (B31210) (Me₃N) adduct system, it has been shown that Me₃N·BX₃ adducts react with free boron trihalides (BY₃) in solution to produce mixed halide adducts like Me₃N·BX₂Y. researchgate.net Isotope labeling studies have demonstrated that the B-N bond remains intact during this process, suggesting a bridged transition state involving a five-coordinate boron atom. researchgate.net

The relative Lewis acidity of the boron trihalides follows the order BF₃ < BCl₃ < BBr₃ < BI₃. wikipedia.org This trend is often attributed to the degree of π-bonding in the planar boron trihalide that is lost upon pyramidalization during adduct formation. wikipedia.org This difference in acidity can influence the equilibrium of halide exchange reactions.

Tetrafluoroborate (B81430) Salts as Non-Coordinating Anions: Synthesis and Utility

The tetrafluoroborate anion, [BF₄]⁻, is a well-known and widely used non-coordinating or, more accurately, weakly coordinating anion. wikipedia.orgwikipedia.org Its utility stems from its low nucleophilicity and basicity, which allows the corresponding cation to be the primary reactive species in a chemical reaction. chemeurope.com

Synthesis: Tetrafluoroborate salts can be synthesized through several methods:

Reaction of a Lewis acid with a fluoride source: this compound reacts with fluoride salts, such as cesium fluoride (CsF), to form the corresponding tetrafluoroborate salt. wikipedia.orgchemeurope.com CsF + BF₃ → Cs[BF₄] wikipedia.org

Reaction of tetrafluoroboric acid with a base: Neutralization of tetrafluoroboric acid (HBF₄) with a base will yield a tetrafluoroborate salt. chemeurope.comwikipedia.org

Reaction of boric acid with hydrofluoric acid: Boric acid reacts with hydrofluoric acid (HF) to produce tetrafluoroboric acid, which can then be converted to a tetrafluoroborate salt. wikipedia.org

Utility: The primary utility of tetrafluoroborate salts lies in their role as a source of weakly coordinating anions. wikipedia.orgwikipedia.org This property is valuable in a variety of chemical contexts:

Stabilizing reactive cations: The tetrafluoroborate anion can be used to isolate and stabilize highly electrophilic cations, such as diazonium ions, which are otherwise difficult to obtain as stable solids. wikipedia.orgchemeurope.com

Homogeneous catalysis: Tetrafluoroborate salts are employed as counterions for cationic metal complexes used in homogeneous catalysis, such as in alkene polymerization. wikipedia.org The weakly coordinating nature of the anion helps to maintain a coordinatively unsaturated and, therefore, catalytically active metal center. wikipedia.org

Electrochemical applications: Due to their stability and solubility in organic solvents, tetrafluoroborate salts are often used as electrolytes in electrochemical studies and applications. chemeurope.com

Organic synthesis: In some reactions, the tetrafluoroborate anion can act as a fluoride source. A classic example is the Balz-Schiemann reaction, where the thermal decomposition of an aryl diazonium tetrafluoroborate yields an aryl fluoride. researchgate.net

Advanced Synthetic Methodologies Utilizing Boron Trifluoride

Preparation and Purification of Boron Trifluoride-Derived Reagents and Complexes

The gaseous nature of this compound can render it difficult to handle in a standard laboratory setting. Consequently, several liquid complexes of BF₃ have been developed to serve as convenient, easy-to-handle sources of this versatile Lewis acid. commonorganicchemistry.com The preparation and purification of these reagents are crucial for ensuring their reactivity and the reproducibility of synthetic procedures.

This compound diethyl etherate, a coordination complex of this compound and diethyl ether, is one of the most commonly used forms of BF₃ in organic synthesis. sigmaaldrich.comheyigasglobal.com It is a colorless to light yellow fuming liquid that offers the reactivity of BF₃ in a more manageable form. commonorganicchemistry.comnih.gov

Synthesis: The synthesis of BF₃·OEt₂ is typically achieved through the vapor-phase reaction of anhydrous diethyl ether with this compound gas. nih.gov This exothermic reaction forms a stable complex where the oxygen atom of the diethyl ether donates a lone pair of electrons to the electron-deficient boron atom of BF₃. wikipedia.org Commercially, it is widely available, making laboratory synthesis often unnecessary. heyigasglobal.com

Purification: Commercially available BF₃·OEt₂ can contain impurities that may affect sensitive reactions. Purification is often achieved by distillation, commonly over calcium hydride (CaH₂), to remove water and other impurities. reddit.com It is important to note that BF₃·OEt₂ reacts with water, so drying agents are not always necessary if the complex is freshly distilled. reddit.com

Handling and Storage: Due to its reactivity with moisture and air, BF₃·OEt₂ should be handled under an inert atmosphere, such as nitrogen or argon. uga.eduuconn.edu It is corrosive and can cause severe burns. medcraveonline.com Proper personal protective equipment, including gloves and safety goggles, is essential. uconn.edu Storage should be in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and oxidizing agents. uga.edusigmaaldrich.com

Table 1: Physical Properties of this compound Diethyl Etherate

| Property | Value |

| CAS Number | 109-63-7 |

| Molecular Formula | BF₃·O(C₂H₅)₂ |

| Molecular Weight | 141.93 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 126-129 °C |

| Melting Point | -58 °C |

| Density | 1.15 g/mL |

The this compound methanol complex (BF₃·MeOH) is another valuable reagent, primarily utilized for esterification and transesterification reactions. heyigasglobal.com It is typically available as a solution in methanol at various concentrations, such as 10%, 14%, or 20%. heyigasglobal.comsigmaaldrich.comsigmaaldrich.com

Preparation: The complex is formed by the reaction of this compound with methanol. researchgate.net In an industrial setting, this compound gas is introduced into a jacketed packed column where it reacts with methanol to form the complex solution. guidechem.com The concentration of BF₃ in the resulting solution can be controlled by the process parameters. guidechem.com For laboratory use, commercially prepared solutions are most common. sigmaaldrich.com These solutions are prepared using ACS grade methanol to ensure high purity. sigmaaldrich.com

The reaction between BF₃ and methanol is an exothermic Lewis acid-base interaction, where the oxygen of methanol acts as the Lewis base. researchgate.net

Table 2: Properties and Applications of this compound Methanol Complex

| Property | Description |

| CAS Number | 373-57-9 |

| Common Concentrations | 10-20% (w/w) in methanol |

| Primary Applications | Esterification of fatty acids, transesterification of vegetable oils for biodiesel production. heyigasglobal.com |

| Other Uses | Cleavage of acetylated dyes, formation of methyl ethers from alcohols. heyigasglobal.com |

This compound as a Versatile Reagent in Complex Organic Synthesis

The strong Lewis acidity of this compound and its complexes makes them powerful catalysts for a multitude of organic transformations. heyigasglobal.comheyigasglobal.com They are instrumental in facilitating reactions that are crucial for the synthesis of complex organic molecules, including pharmaceuticals and natural products. medcraveonline.comheyigasglobal.com

This compound has proven to be an effective catalyst in promoting atom-economical reactions, where the majority of the atoms from the reactants are incorporated into the final product. Examples include cycloaddition reactions and rearrangements.

BF₃·OEt₂ has been shown to catalyze the Diels-Alder reaction of α-ethenylidene cyclanones, providing a highly stereoselective route to spirocyclic dienones. researchgate.net The stereospecificity of BF₃-catalyzed reactions is also evident in the rearrangement of epoxides. For instance, the treatment of various steroidal epoxides with BF₃·OEt₂ in benzene solution leads to the formation of ketones through stereospecific hydride shifts. rsc.org These rearrangements often result in the formation of a less stable configuration at an adjacent bridgehead, highlighting the kinetic control exerted by the catalyst. rsc.org The cis-addition of diborane, which can be generated from sodium borohydride and BF₃·OEt₂, to alkenes is another example of a stereoselective transformation that is widely applied in natural product synthesis. medcraveonline.com

This compound diethyl etherate is a powerful tool for the synthesis of a diverse range of heterocyclic compounds. rsc.org Its ability to activate alkynes towards cyclization has been extensively explored. rsc.org

BF₃·OEt₂-catalyzed cyclization of alkynes has been successfully employed in the synthesis of various heterocyclic systems, including:

Dihydropyrans

Quinolines

Dehydropiperidines

Oxindoles rsc.org